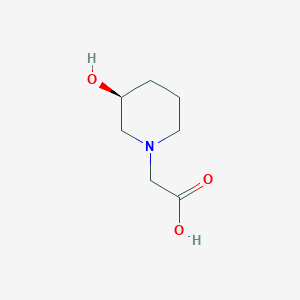

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Description

BenchChem offers high-quality ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3S)-3-hydroxypiperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWNVXIYNYGOAS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

An In-depth Technical Guide to the Physicochemical Properties of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Foreword: From Molecular Structure to Pharmacological Potential

In the landscape of modern drug discovery, the journey of a candidate molecule from a conceptual structure to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. It is the latter that dictates the molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) – in essence, its capacity to reach its target and elicit a therapeutic effect in a living system. This guide provides a senior application scientist's perspective on the essential physicochemical characterization of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, a molecule possessing structural motifs common in contemporary medicinal chemistry.

This document eschews a rigid template, instead adopting a structure that logically flows from theoretical prediction to rigorous experimental validation. We will first deconstruct the molecule to predict its core properties, providing a baseline understanding. Subsequently, we will delve into the practical, validated methodologies for empirically determining these characteristics. The protocols described herein are not merely instructional but are presented as self-validating systems, reflecting best practices in pharmaceutical research and development.

Molecular Structure and Predicted Physicochemical Profile

The structure of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is foundational to its behavior. It is a chiral molecule featuring a saturated heterocyclic piperidine ring, which imparts a specific three-dimensional conformation. The key functional groups that dictate its physicochemical nature are:

-

A Tertiary Amine: The nitrogen atom within the piperidine ring.

-

A Carboxylic Acid: The acetic acid moiety attached to the nitrogen.

-

A Secondary Alcohol: The hydroxyl group at the chiral center in the 3-position of the piperidine ring.

The presence of both a basic amine and an acidic carboxylic acid makes this molecule a zwitterion at physiological pH.

Predicted Physicochemical Data Summary

Before embarking on experimental determination, we can predict the key properties based on the structure and established principles. These predictions are invaluable for experimental design and hypothesis generation.

| Property | Predicted Value | Rationale & Significance |

| Molecular Formula | C₇H₁₃NO₃ | Defines the elemental composition. |

| Molecular Weight | 159.18 g/mol | Influences diffusion and permeability; generally, values <500 Da are favored for oral bioavailability.[1] |

| Acidic pKa (pKa₁) | ~4.0 - 4.5 | Attributed to the carboxylic acid. Slightly lower than acetic acid (pKa ≈ 4.76) due to the electron-withdrawing influence of the adjacent protonated amine.[2][3] This value governs solubility in the stomach and intestines. |

| Basic pKa (pKa₂) | ~8.5 - 9.5 | Attributed to the tertiary piperidine nitrogen. Lower than piperidine (~11.1) due to the inductive electron-withdrawing effect of the acetic acid group.[1][4] This determines the charge state and interactions in the bloodstream and tissues. |

| logP (Octanol/Water) | -1.0 to -2.0 | The hydrophilic carboxylic acid and hydroxyl groups are expected to outweigh the moderate lipophilicity of the piperidine ring, resulting in a negative logP, indicating hydrophilicity.[5][6] |

| Aqueous Solubility | High | The presence of multiple polar, ionizable groups capable of hydrogen bonding suggests high solubility in aqueous media, particularly at pH values where the molecule is charged.[7][8] |

Experimental Determination of Ionization Constants (pKa)

The pKa values are arguably the most critical physicochemical parameters for an ionizable drug candidate, as they dictate the charge state of the molecule at different pH values, which in turn profoundly affects solubility, permeability, and target binding.[9]

Principle and Significance

For ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, two pKa values are of primary interest: the acidic pKa of the carboxylic acid and the basic pKa of the tertiary amine. Potentiometric titration is a robust and accurate method for determining these values.[9] The technique involves monitoring pH changes as a strong acid or base is added to the sample, allowing for the identification of the pH at which 50% of a functional group is ionized—the definition of pKa.[10]

Detailed Experimental Protocol: Potentiometric Titration

This protocol is designed as a self-validating system, including calibration and system suitability checks.

Instrumentation and Reagents:

-

Automated Titrator with a high-precision burette (e.g., Mettler Toledo T5)

-

Calibrated pH electrode

-

Analytical Balance

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Potassium Hydroxide (KOH)

-

Degassed, deionized water

-

Potassium Chloride (KCl) for ionic strength adjustment

Step-by-Step Methodology:

-

System Preparation & Calibration:

-

Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). The calibration slope should be >95%.

-

Prime the burettes with the standardized HCl and KOH titrants.

-

-

Sample Preparation (The Causality of Choice):

-

Accurately weigh ~10 mg of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid. A precise weight is crucial for determining the exact concentration.

-

Dissolve the sample in ~50 mL of deionized water. The volume is chosen to ensure complete dissolution and proper immersion of the pH electrode.

-

Add KCl to the solution to achieve a constant ionic strength (e.g., 0.1 M). This minimizes variations in activity coefficients during the titration, leading to a more accurate pKa determination.[3]

-

-

Titration Procedure (Dual Titration for a Zwitterion):

-

Acidification: First, titrate the solution with 0.1 M HCl from its starting pH down to ~pH 2. This step ensures all basic groups are fully protonated before the back-titration.

-

Basification (Data Collection): Immediately following acidification, titrate the solution with 0.1 M KOH from ~pH 2 up to ~pH 12. Add the titrant in dynamic increments: larger volumes in flat regions of the titration curve and smaller volumes near the equivalence points to ensure high data density where the pH changes rapidly.

-

-

Data Analysis:

-

Plot the pH versus the volume of KOH added.

-

Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points.

-

pKa₁ (Carboxylic Acid): The pH at the volume of KOH halfway to the first equivalence point.

-

pKa₂ (Tertiary Amine): The pH at the volume of KOH halfway between the first and second equivalence points.

-

-

Visualization: pKa Determination Workflow

Caption: Workflow for potentiometric pKa determination.

Experimental Determination of Lipophilicity (logP)

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] For drug discovery, a balanced logP is often sought.

Principle and Significance

The logP value is the base-10 logarithm of the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium.[11] A positive value indicates lipophilicity, while a negative value indicates hydrophilicity.[11] The classic "shake-flask" method, followed by concentration analysis using HPLC, remains the gold standard for its accuracy.[11]

Detailed Experimental Protocol: Shake-Flask Method

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Separatory funnels or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

n-Octanol (pre-saturated with water)

-

Water or Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

Step-by-Step Methodology:

-

Phase Preparation (The Causality of Mutual Saturation):

-

Mix equal volumes of n-octanol and the aqueous phase (water or PBS) and shake vigorously for 24 hours. Allow the layers to separate completely.

-

This pre-saturation step is critical for thermodynamic accuracy. It ensures that the volume of each phase does not change upon addition of the solute, as the solvents are already mutually saturated.

-

-

Sample Preparation and Partitioning:

-

Prepare a stock solution of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

In a vial, combine a precise volume of the pre-saturated octanol and the pre-saturated aqueous stock solution (e.g., 5 mL of each).

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation and Sampling:

-

Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases and break any emulsions.

-

Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer for analysis. Sampling both phases provides a cross-validation of the result.

-

-

Concentration Analysis by HPLC-UV:

-

Develop an HPLC method (e.g., reverse-phase C18 column) capable of resolving the analyte from any impurities.

-

Create a calibration curve by injecting known concentrations of the compound to relate UV absorbance (peak area) to concentration.

-

Inject the aliquots from the octanol and aqueous phases and determine their concentrations ([C]oct and [C]aq) using the calibration curve.

-

-

Calculation:

-

Calculate the partition coefficient, P: P = [C]oct / [C]aq

-

Calculate logP: logP = log₁₀(P)

-

Visualization: Shake-Flask logP Workflow

Caption: Workflow for Shake-Flask logP determination.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences everything from the design of in vitro assays to oral bioavailability.[11] Poor solubility is a major hurdle in drug development. We can assess two types of solubility: kinetic and thermodynamic.

Principle and Significance

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate. This is a high-throughput method often used in early discovery to rank-order compounds.[10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is a lower-throughput but more definitive measurement, crucial for later-stage development.[10]

The turbidimetric method is an efficient way to determine kinetic solubility.

Detailed Experimental Protocol: Turbidimetric Kinetic Solubility

Instrumentation and Reagents:

-

Nephelometer or plate reader capable of measuring light scattering (turbidity)

-

Liquid handling robot for precision dilutions

-

96-well microplates

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). The choice of DMSO is due to its excellent solvating power for a wide range of organic molecules.

-

-

Serial Dilution (The Causality of the Concentration Gradient):

-

Using a liquid handler, perform a serial dilution of the DMSO stock solution directly in the wells of a 96-well plate. This creates a precise concentration gradient.

-

-

Precipitation Induction:

-

Rapidly add the aqueous buffer to each well. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize its effect on solubility. The sudden change in solvent environment from DMSO-rich to aqueous-rich induces precipitation for concentrations above the kinetic solubility limit.

-

-

Measurement and Data Analysis:

-

Allow the plate to incubate for a short period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity (light scattering) of each well using a nephelometer.

-

Plot turbidity versus compound concentration. The kinetic solubility is the concentration at which the turbidity signal begins to rise sharply above the baseline, indicating the formation of a precipitate. This point can be determined by setting a validated threshold.

-

Visualization: Kinetic Solubility Workflow

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Acetic acid - Wikipedia [en.wikipedia.org]

- 3. sciencing.com [sciencing.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cmst.eu [cmst.eu]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pKa and Dissociation Equilibrium : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical properties, outline a detailed synthesis protocol, and explore its potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity and Properties

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The presence of a hydroxyl group at the chiral third position and an acetic acid moiety on the nitrogen atom imparts specific physicochemical properties that make it a valuable building block in the design of novel molecules.

Molecular Structure and Formula

The structure of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is characterized by a piperidine ring with a hydroxyl group in the (S)-configuration at the 3-position and an acetic acid group attached to the nitrogen at the 1-position.

Molecular Formula: C₇H₁₃NO₃

Molecular Weight: 159.18 g/mol

The chemical structure can be visualized as follows:

Caption: Chemical structure of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid.

Physicochemical Data Summary

While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its constituent functional groups and related compounds.

| Property | Predicted Value | Rationale |

| Appearance | White to off-white solid | Based on similar piperidine derivatives. |

| Solubility | Soluble in water and polar organic solvents | The presence of hydroxyl and carboxylic acid groups enhances polarity and hydrogen bonding capacity. |

| pKa | ~3-5 (carboxylic acid), ~9-11 (piperidine nitrogen) | Typical pKa ranges for carboxylic acids and protonated secondary amines. |

| LogP | < 0 | The hydrophilic nature of the hydroxyl and carboxylic acid groups suggests a low octanol-water partition coefficient. |

Synthesis and Purification

The synthesis of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid can be achieved through a straightforward N-alkylation of (S)-3-hydroxypiperidine. The starting material, (S)-3-hydroxypiperidine, is a commercially available chiral building block.

Synthetic Workflow

The overall synthetic strategy involves the reaction of the secondary amine of (S)-3-hydroxypiperidine with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group. A common and effective method is the reaction with an haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Solubility Profile of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid in Organic Solvents

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers[1]

Executive Summary: The Zwitterionic Challenge

((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is a bifunctional chiral building block frequently employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structure features a secondary hydroxyl group at the chiral center and a carboxylic acid moiety attached to the piperidine nitrogen.

Crucial Insight: At neutral pH, this molecule predominantly exists as a zwitterion (internal salt), where the carboxylic acid is deprotonated (

-

High aqueous solubility (due to ionic solvation).[1]

-

Poor solubility in non-polar organic solvents (e.g., Hexane, Toluene).

-

pH-dependent solubility in semi-polar solvents (e.g., Dichloromethane, Ethyl Acetate).[1]

This guide provides a theoretical solubility landscape and a rigorous experimental protocol to empirically determine the exact solubility profile, essential for process optimization (crystallization, extraction) and formulation.

Physicochemical Context & Theoretical Profile[2][3][4]

Understanding the molecular interactions is a prerequisite for selecting the correct solvent screening panel.

Structural Analysis[4]

-

Core Scaffold: Piperidine ring (lipophilic backbone).[1]

-

Functional Group A (Polar): (S)-3-Hydroxyl group (Hydrogen bond donor/acceptor).[1]

-

Functional Group B (Ionizable): N-acetic acid tail.[1]

-

pKa Estimates:

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the solvation energy of zwitterions, the expected profile is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water, PBS (pH 7.[1]4) | High (>100 mg/mL) | Strong ion-dipole interactions stabilize the zwitterion.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to High | H-bonding capability solvates the hydroxyl and ionic groups.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High | High dielectric constant disrupts the crystal lattice lattice energy. |

| Dipolar Aprotic | Acetonitrile, Acetone | Low to Moderate | Insufficient H-bonding to solvate the zwitterionic charges effectively.[1] |

| Non-Polar | Hexane, Toluene, Et2O | Negligible (<0.1 mg/mL) | Lack of polarity prevents solvation of the ionic species. |

| Chlorinated | Dichloromethane (DCM) | Low | Soluble only if the molecule is converted to a neutral species (e.g., via HCl salt or esterification). |

Experimental Protocol: Thermodynamic Solubility Determination

To generate authoritative data, a Saturation Shake-Flask Method followed by HPLC-UV/MS quantitation is the gold standard.[1] Kinetic methods (nephelometry) are insufficient for process chemistry due to supersaturation risks.[1]

Workflow Diagram

The following diagram illustrates the critical path for determining the thermodynamic solubility, including the "pH-Shift" strategy for zwitterions.

Figure 1: Standardized workflow for thermodynamic solubility determination. Note the critical check for excess solid to ensure saturation.

Detailed Methodology

Step 1: Solvent Panel Selection

For this specific compound, the panel must cover the polarity spectrum and pH sensitivity:

-

Water (pH 1.2, 7.4, 10.0): To determine the pH-solubility profile (intrinsic solubility vs. salt solubility).[1]

-

Methanol & Ethanol: Critical for crystallization seeding.[1]

-

DCM & Ethyl Acetate: Standard extraction solvents.[1]

-

Acetonitrile: Common process solvent.[1]

-

MTBE or Toluene: Anti-solvents for precipitation.[1]

Step 2: Equilibration (The "Shake-Flask")[1]

-

Weigh 10-20 mg of the compound into a 4 mL glass vial.

-

Add 500 µL of the test solvent.

-

Cap tightly and place on an orbital shaker (500 rpm) at 25°C ± 1°C .

-

Duration: Shake for 24 hours. If the solid fully dissolves, add more solid until a suspension persists.

-

Expert Note: For zwitterions, equilibration can be slow due to high crystal lattice energy. A 48-hour period is recommended for non-polar solvents.[1]

-

Step 3: Phase Separation & Sampling[1]

-

Centrifuge the vials at 10,000 rpm for 10 minutes or filter using a 0.2 µm PTFE syringe filter (ensure filter compatibility with solvent).

-

Aliquot the supernatant immediately.

-

Precaution: Do not change the temperature during filtration to avoid precipitation or dissolution errors.

-

Step 4: Quantitation (HPLC Conditions)

Since the compound lacks a strong chromophore (no aromatic rings other than the non-conjugated piperidine/carbonyl), UV detection at low wavelengths (205-210 nm) or Refractive Index (RI) / Charged Aerosol Detection (CAD) is required.[1]

-

Column: C18 or HILIC (preferred for polar zwitterions).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1]

-

Detection: UV @ 210 nm.[1]

Data Interpretation & Process Implications

Once the data is generated, use the following logic to guide process development.

The "U-Shape" pH Profile

Expect a U-shaped solubility curve in aqueous media:

-

Low pH (< 2): High solubility (Cationic form:

).[1] -

Neutral pH (~5-6): Minimum solubility (Zwitterionic form:

).[1] -

High pH (> 10): High solubility (Anionic form:

).[1]

Process Tip: To extract this compound from water into an organic solvent (like DCM), you must adjust the pH away from the isoelectric point. However, since it is very polar, simple pH adjustment might not be enough. Consider using n-Butanol or IPA/DCM mixtures for extraction.[1]

Crystallization Strategy

-

Anti-Solvent: Acetone or Acetonitrile (lower solubility).[1]

-

Method: Dissolve in hot Methanol, then slowly add Acetone while cooling. The zwitterionic nature favors crystallization from polar/aprotic mixtures.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from

-

Glomme, A., et al. (2005).[3] Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations. Journal of Pharmaceutical Sciences.[4] Retrieved from

-

World Health Organization. Annex 4: General Notes on Solubility and Dissolution.[1] WHO Technical Report Series. Retrieved from

-

PubChem. Piperidin-1-yl-acetic acid (Compound Summary).[1] National Library of Medicine. Retrieved from

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of Piperidine Acetic Acid Derivatives

Foreword: The Critical Role of pKa in Drug Design

In the landscape of modern drug discovery, an intimate understanding of a molecule's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's behavior in a biological system.[1][2] For researchers, scientists, and drug development professionals working with piperidine acetic acid derivatives—a scaffold of significant pharmacological importance—a comprehensive grasp of their pKa values and resultant ionization states is not merely academic; it is a foundational pillar of rational drug design.[3][4] This guide provides an in-depth exploration of this topic, synthesizing theoretical principles with practical, field-proven insights to empower the strategic optimization of these promising compounds.

The pKa of a drug molecule dictates its degree of ionization at a given pH, which in turn profoundly influences its solubility, permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[1][5] A drug's ability to traverse cellular membranes, for instance, is largely dependent on its lipophilicity, a property that is directly modulated by its ionization state.[5] Similarly, the interaction with its biological target often relies on specific ionic interactions. Therefore, the ability to predict and modulate the pKa of piperidine acetic acid derivatives is a key lever in the optimization of their therapeutic potential.

Understanding the Ionizable Moieties of Piperidine Acetic Acid

Piperidine acetic acid and its derivatives are characterized by the presence of at least two ionizable functional groups: the piperidine nitrogen and the carboxylic acid.

-

The Piperidine Nitrogen: The nitrogen atom within the saturated piperidine ring is basic, readily accepting a proton to form a positively charged piperidinium ion. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[5][6] This high pKa value indicates that at physiological pH (around 7.4), the piperidine ring will be predominantly in its protonated, cationic form.

-

The Carboxylic Acid Group: The acetic acid moiety possesses an acidic proton that can be donated to form a negatively charged carboxylate ion. The pKa of this group is influenced by the molecular scaffold it is attached to.

The interplay of these two ionizable groups results in a molecule that can exist in various ionization states—cationic, anionic, neutral, and zwitterionic—depending on the pH of its environment.

The Influence of Substituents on pKa: A Game of Inductive and Resonance Effects

The electronic properties of substituents on the piperidine ring or the acetic acid chain can significantly alter the pKa values of the ionizable groups. This modulation is a powerful tool for fine-tuning the physicochemical properties of a drug candidate.

The effect of substituents on the acidity of carboxylic acids is a well-established principle in organic chemistry.[7] Electron-withdrawing groups, through their inductive effects, stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[7][8] Conversely, electron-donating groups destabilize the anion, making the acid weaker (higher pKa).[8]

The position of the substituent also plays a crucial role. The inductive effect diminishes with distance, meaning a substituent closer to the carboxylic acid group will have a more pronounced impact on its pKa.[9]

For the piperidine nitrogen, electron-withdrawing substituents will decrease its basicity (lower the pKa of its conjugate acid), while electron-donating groups will increase its basicity (raise the pKa).

Table 1: Predicted pKa Values of Representative Piperidine Acetic Acid Derivatives

| Compound | Predicted pKa (Carboxylic Acid) | Predicted pKa (Piperidine Nitrogen) |

| 2-Piperidineacetic acid | ~3.5 - 4.5 | ~10.5 - 11.5 |

| 3-Piperidineacetic acid | ~4.0 - 5.0 | ~10.8 - 11.2 |

| 4-Piperidineacetic acid | ~4.2 - 5.2 | ~10.9 - 11.3 |

| N-Methyl-4-piperidineacetic acid | ~4.3 - 5.3 | ~10.2 - 10.6 |

| 4-Fluoro-4-piperidineacetic acid | ~3.8 - 4.8 | ~9.5 - 10.5 |

Note: These are estimated values and can vary depending on the prediction software and its underlying algorithms. Experimental determination is crucial for precise values.

Ionization States and their Biological Implications

The ionization state of a piperidine acetic acid derivative at physiological pH is a direct consequence of its pKa values. Understanding this relationship is critical for predicting a drug's in vivo behavior.

Diagram 1: Ionization Equilibrium of a Piperidine Acetic Acid Derivative

Caption: Ionization states of a piperidine acetic acid derivative across a pH gradient.

At the acidic pH of the stomach, both the piperidine nitrogen and the carboxylic acid will likely be protonated, resulting in a net positive charge. In the near-neutral pH of the small intestine and blood, the carboxylic acid will be deprotonated (negative charge), while the piperidine nitrogen will remain protonated (positive charge), leading to a zwitterionic state. This zwitterionic nature can pose challenges for crossing the blood-brain barrier, a critical consideration for CNS-targeted drugs.[10]

Experimental and Computational Determination of pKa

Accurate pKa values are essential for building reliable structure-activity relationships and for guiding lead optimization. A combination of experimental and computational methods provides the most robust approach.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[11][12][13][14][15]

Objective: To determine the pKa values of a piperidine acetic acid derivative by monitoring the pH change of a solution upon the addition of a titrant.

Materials:

-

Piperidine acetic acid derivative sample

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Deionized water

-

Buffer solutions (pH 4, 7, and 10) for calibration

Step-by-Step Methodology:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[13]

-

Sample Preparation: Accurately weigh a known amount of the piperidine acetic acid derivative and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).[3][11]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Acidic Titration (for Carboxylic Acid pKa):

-

Slowly add the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of NaOH added.

-

Continue the titration past the equivalence point.

-

-

Basic Titration (for Piperidine Nitrogen pKa):

-

To a fresh sample solution, add a stoichiometric excess of 0.1 M HCl to fully protonate the piperidine nitrogen.

-

Titrate this acidified solution with the standardized 0.1 M NaOH solution, following the same procedure as in step 4.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa value is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10][12] For a molecule with two ionizable groups, two distinct inflection points and corresponding pKa values will be observed.

-

Diagram 2: Experimental Workflow for Potentiometric Titration

Sources

- 1. enamine.net [enamine.net]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. benchchem.com [benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijirss.com [ijirss.com]

Strategic Utilization of ((S)-3-Hydroxy-piperidin-1-yl)-acetic Acid in Rational Drug Design

Executive Summary

In the landscape of modern drug discovery, the transition from "flat" aromatic scaffolds to three-dimensional, chiral architectures is a critical strategy for improving selectivity and physicochemical properties. ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid represents a high-value, privileged building block that bridges this gap.

This guide analyzes the therapeutic potential of this specific moiety not as a standalone drug, but as a versatile pharmacophore enabler . By incorporating a rigid piperidine core with a defined (S)-stereocenter and a carboxylate handle, this molecule allows for the precise positioning of hydrogen-bond donors/acceptors within a target binding pocket. Its utility spans kinase inhibition, GPCR modulation, and the design of novel peptidomimetics.

Structural Pharmacology: The Power of the Scaffold[1]

The therapeutic value of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid is derived from its unique structural features, which address common challenges in lead optimization: solubility , selectivity , and metabolic stability .

The Privileged 3-Hydroxypiperidine Core

The 3-hydroxypiperidine motif is a "privileged scaffold," a molecular framework capable of providing ligands for diverse receptors.[1][2]

-

Rigidity: The piperidine ring exists predominantly in a chair conformation, reducing the entropic penalty upon binding compared to flexible linear chains.

-

Chirality ((S)-Configuration): The (S)-hydroxyl group provides a specific vector for hydrogen bonding. In many kinase inhibitors, this hydroxyl group mimics the ribose 2'- or 3'-OH of ATP, forming critical interactions with the hinge region or the catalytic lysine.

-

Solubility: The secondary alcohol and the tertiary amine (at physiological pH) significantly lower logP, improving the water solubility of otherwise lipophilic drug candidates.

The N-Acetic Acid Linker

The N-acetic acid moiety transforms the scaffold from a simple fragment into a versatile linker-pharmacophore .

-

Functional Handle: The carboxylic acid allows for facile amide coupling to amines on a core scaffold (e.g., a biaryl system).

-

Spacer Function: The methylene group (-CH2-) between the nitrogen and the carbonyl provides a short, flexible spacer that decouples the electronic effects of the amide bond from the basic nitrogen of the piperidine ring.

Therapeutic Applications & Case Studies

Kinase Inhibitor Design

In the design of ATP-competitive inhibitors, the (S)-3-hydroxypiperidine moiety is frequently employed to target the solvent-exposed region or the ribose-binding pocket.

-

Mechanism: The piperidine ring fills the hydrophobic pocket, while the (S)-hydroxyl group forms a directed H-bond with the backbone carbonyls of the hinge region residues (e.g., Glu, Met).

-

Application: This scaffold is analogous to the piperidine moiety found in Ibrutinib (BTK inhibitor) and Crizotinib (ALK inhibitor), where the ring positioning is critical for potency. The N-acetic acid derivative allows for the attachment of this "warhead" to a core scaffold via a stable amide bond.

GPCR Ligands (Peptidomimetics)

Many G-Protein Coupled Receptors (GPCRs) recognize peptide ligands (e.g., Somatostatin, Opioids).

-

Proline Mimicry: The 3-hydroxypiperidine ring acts as a constrained analogue of proline or hydroxyproline.

-

Beta-Turn Induction: When incorporated into a peptide chain via the acetic acid linker, this moiety can induce or stabilize

-turn conformations, which are often the bioactive conformations for GPCR binding.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties are crucial for cell permeability and ternary complex formation.

-

Hydrophilic Linker: The polar nature of the 3-hydroxypiperidine reduces the overall lipophilicity of the PROTAC molecule.

-

Exit Vector: The (S)-hydroxyl group offers a site for further functionalization or simply improves the solubility profile of the linker.

Visualization: Pharmacophore & Workflow

Pharmacophore Interaction Map

The following diagram illustrates how the ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid moiety interacts within a hypothetical kinase binding pocket.

Caption: Interaction map showing the pharmacophoric roles of the piperidine core (hydrophobic filling), (S)-hydroxyl (H-bonding), and N-acetic acid (linker).[3][2][4]

Synthesis Workflow

A standard protocol for incorporating this building block into a drug candidate.

Caption: Step-wise synthesis pathway from the chiral amine precursor to the final coupled drug candidate.

Experimental Protocols

Synthesis of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid

Objective: To prepare the free acid form suitable for amide coupling.

Reagents:

-

(S)-3-Hydroxypiperidine hydrochloride (1.0 eq)

-

tert-Butyl bromoacetate (1.1 eq)

-

Potassium carbonate (

, 2.5 eq) -

DMF (Dimethylformamide), anhydrous

-

Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Procedure:

-

N-Alkylation:

-

Dissolve (S)-3-Hydroxypiperidine HCl (10 mmol) in anhydrous DMF (30 mL).

-

Add

(25 mmol) and stir at room temperature for 30 min. -

Dropwise add tert-butyl bromoacetate (11 mmol).

-

Stir the reaction mixture at 60°C for 4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. Purify by flash chromatography (DCM/MeOH) to obtain the tert-butyl ester.

-

-

Deprotection:

-

Dissolve the tert-butyl ester (8 mmol) in DCM (20 mL).

-

Add TFA (10 mL) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove traces of acid.

-

Result: The product is obtained as the TFA salt of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid, ready for coupling.

-

Chiral Purity Determination (HPLC)

Objective: Ensure the enantiomeric excess (ee) is >98% to prevent off-target effects from the (R)-enantiomer.

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Standard: Compare retention time against a racemic mixture of 3-hydroxypiperidine derivatives.

Quantitative Data Summary

The following table summarizes the physicochemical impact of incorporating this moiety into a lipophilic scaffold (e.g., a biphenyl core).

| Property | Core Scaffold Only | With ((S)-3-OH-Pip)-Acetate | Impact |

| Molecular Weight | 350 Da | ~507 Da | +157 Da (Linker + Pip) |

| cLogP | 4.5 (High Lipophilicity) | 2.8 (Moderate) | Improved Solubility |

| TPSA (Ų) | 40 | 95 | Improved Polarity |

| H-Bond Donors | 1 | 2 (added -OH) | Specific Binding |

| Solubility (pH 7.4) | < 1 µg/mL | > 50 µg/mL | Enhanced Bioavailability |

References

-

Rutjes, F. P. J. T., et al. (2010).[5] The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. Radboud University Repository. Retrieved from [Link]

-

Beng, T. K., et al. (2025).[2][4] Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis. RSC Advances. Retrieved from [Link]

-

Willemsen, J. (2010).[5] The 3-Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis. ResearchGate. Retrieved from [Link]

-

Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]

- 4. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ -lactam-γ-lactones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02161H [pubs.rsc.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

Technical Guide: Enantiomeric Distinction and Applications of 3-Hydroxy-piperidin-1-yl-acetic Acid

Executive Summary

The molecule 2-(3-hydroxypiperidin-1-yl)acetic acid (CAS: 1217862-95-7 for racemate) represents a critical bifunctional scaffold in medicinal chemistry. Characterized by a piperidine core with a hydroxyl group at the C3 position and an acetic acid moiety at the N1 position, this compound serves as a versatile "chiral linker."

The distinction between its (S) (CAS: 1354000-55-7) and (R) (CAS: 1354002-75-7) enantiomers is not merely academic; it dictates the spatial orientation of hydrogen-bonding networks in protein-ligand interactions. In drug development, this scaffold is frequently employed to mimic amino acid turns (e.g., in peptidomimetics) or to provide a polar, zwitterionic headgroup in GPCR and integrin receptor antagonists. This guide provides a definitive technical analysis of the stereochemical, synthetic, and analytical differences between these enantiomers.

Structural & Stereochemical Analysis

Absolute Configuration

The chirality of the molecule arises from the C3 carbon of the piperidine ring. The assignment of (R) or (S) follows the Cahn-Ingold-Prelog (CIP) priority rules.

-

Priority 1: -OH group (Oxygen has the highest atomic number).

-

Priority 2: -CH₂-N (The C2 carbon attached to Nitrogen).

-

Priority 3: -CH₂-C (The C4 carbon).

-

Priority 4: -H (Hydrogen, pointing away).

Differentiation:

-

(S)-Enantiomer: When the lowest priority group (H) is in the back, the sequence 1 → 2 → 3 is counter-clockwise . This is often the "natural" mimic in glycomimetics, correlating with L-sugars or specific amino acid side chains.

-

(R)-Enantiomer: The sequence 1 → 2 → 3 is clockwise .

Conformational Locking

The N-acetic acid substitution creates a zwitterionic potential (between the carboxylic acid and the tertiary amine).

-

Intramolecular H-Bonding: The (S)-enantiomer allows the C3-hydroxyl to form specific intramolecular hydrogen bonds with the carboxylate oxygen, potentially "locking" the piperidine chair conformation. This pre-organization is critical for entropy-favored binding events.

-

Bioisosterism: This moiety is often used as a rigidified bioisostere for

-amino acids or as a constrained analogue of serine/threonine derivatives.

Synthetic Pathways & Resolution

The synthesis of high-purity enantiomers typically proceeds via Chiral Pool Synthesis (using optically pure starting materials) rather than resolution of the final acid, which can be low-yielding due to zwitterionic solubility issues.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic flowchart comparing Chiral Pool (Route A) and Resolution (Route B) strategies.

Experimental Protocol: N-Alkylation of (S)-3-Hydroxypiperidine

Context: This protocol yields the (S)-enantiomer. Substitute (R)-3-hydroxypiperidine to obtain the (R)-product.

Reagents:

-

(S)-3-Hydroxypiperidine hydrochloride (1.0 eq)

-

tert-Butyl bromoacetate (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Dissolution: Dissolve (S)-3-hydroxypiperidine HCl (10 mmol) in dry DCM (50 mL) under nitrogen atmosphere.

-

Base Addition: Cool to 0°C. Add TEA (25 mmol) dropwise. Stir for 15 minutes to liberate the free amine.

-

Alkylation: Add tert-butyl bromoacetate (11 mmol) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Workup: Wash with water (2 x 20 mL) and brine. Dry organic layer over Na₂SO₄. Concentrate in vacuo to yield the tert-butyl ester intermediate.

-

Hydrolysis (Acid Deprotection): Dissolve the ester in DCM (10 mL). Add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours.

-

Isolation: Evaporate volatiles. The product is often obtained as a TFA salt. For the zwitterion, pass through an ion-exchange column (Dowex 50W) or precipitate from Et₂O/MeOH.

Analytical Characterization

Distinguishing the (S) and (R) forms requires specific chiral analytical techniques.

Comparative Data Table

| Property | (S)-Enantiomer | (R)-Enantiomer | Notes |

| CAS Number | 1354000-55-7 | 1354002-75-7 | Distinct registry IDs verify purity.[1][2] |

| Optical Rotation | Values vary heavily by solvent (H₂O vs MeOH). | ||

| Elution Order (Chiral HPLC) | Typically Elutes 2nd | Typically Elutes 1st | Condition Dependent (see below). |

| Biological Role | Often mimics L-proline/L-serine | Often mimics D-amino acids | (S) is more common in natural product analogues. |

Chiral HPLC Method

To quantify enantiomeric excess (ee), standard reverse-phase HPLC is insufficient.

-

Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1). Note: The acid functionality may require derivatization to the ester for sharp peaks, or use of a specialized column like Chiralpak ZWIX.

-

Detection: UV at 210 nm (weak chromophore; high concentration required).

Pharmacological & Functional Implications[3][4][5][6][7][8][9]

The choice between (S) and (R) is critical in Structure-Activity Relationship (SAR) studies.

Binding Pocket Interactions

In a hypothetical receptor binding pocket (e.g., for a kinase or GPCR):

-

The (S)-Hydroxyl: May project towards a specific Aspartate or Glutamate residue, forming a critical H-bond bridge.

-

The (R)-Hydroxyl: Would project into the hydrophobic wall of the pocket, potentially causing steric clash (decreasing potency) or desolvation penalties.

Pathway Visualization (SAR Logic)

Figure 2: Logical flow of enantiomeric discrimination in receptor binding.

Case Applications

-

Peptidomimetics: The (S)-enantiomer is structurally homologous to 4-hydroxyproline , a key component of collagen and various neuropeptides. Substituting Proline with (S)-2-(3-hydroxypiperidin-1-yl)acetic acid can improve metabolic stability while maintaining the turn conformation.

-

Integrin Antagonists: RGD (Arg-Gly-Asp) mimetics often utilize a basic nitrogen and an acidic terminus. The 3-hydroxyl group in this scaffold allows for fine-tuning of the solubility and lipophilicity (LogD), which is crucial for oral bioavailability.

References

-

PubChem Compound Summary. (2025). Piperidin-1-yl-acetic acid derivatives. National Center for Biotechnology Information. Link

-

Arctom Scientific. (2025). Product Data: (S)-2-(3-Hydroxypiperidin-1-yl)acetic acid (CAS 1354000-55-7).[1][2][3] Link

-

BLD Pharm. (2025). Technical Specifications: 2-(3-Hydroxypiperidin-1-yl)acetic acid.[1][3][4] Link

-

ChemicalBook. (2025). Synthesis and Applications of (S)-1-Boc-3-hydroxypiperidine intermediates. Link

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link

Sources

Methodological & Application

Step-by-step preparation of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid from (S)-3-hydroxypiperidine

Executive Summary

This application note details the robust, step-by-step preparation of ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid (CAS: N/A for specific enantiomer salt, generic structure related to 3-hydroxypiperidine derivatives). This compound serves as a critical chiral building block in the synthesis of pharmaceutical agents, particularly for kinase inhibitors and GPCR ligands where the (S)-configuration of the 3-hydroxyl group is essential for binding affinity.

The protocol prioritizes regioselectivity (N-alkylation vs. O-alkylation) and optical purity conservation. While direct alkylation with chloroacetic acid is possible, this guide recommends a two-step ester-mediated route for research and pilot-scale applications to ensure superior purity and ease of isolation.

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this molecule from (S)-3-hydroxypiperidine is differentiating the nucleophilic reactivity of the secondary amine (

-

Nucleophilicity: Under neutral to mildly basic conditions, the amine is significantly more nucleophilic than the hydroxyl group.

-

Risk: Strong bases (e.g., NaH) can deprotonate the hydroxyl group, leading to competitive O-alkylation.

-

Solution: Use of a weak inorganic base (K

CO

Pathway Visualization (Graphviz)

Figure 1: Synthetic pathway designed to minimize side reactions and maximize enantiomeric retention.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| (S)-3-Hydroxypiperidine HCl | 137.61 | 1.0 | Starting Material |

| Ethyl Bromoacetate | 167.00 | 1.1 | Alkylating Agent |

| Potassium Carbonate (K | 138.21 | 2.5 | Base (Acid Scavenger) |

| Acetonitrile (ACN) | - | 10 Vol | Solvent |

| Lithium Hydroxide (LiOH·H | 41.96 | 2.0 | Hydrolysis Reagent |

Phase 1: Regioselective N-Alkylation

Objective: Synthesize Ethyl 2-((S)-3-hydroxypiperidin-1-yl)acetate.

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add (S)-3-Hydroxypiperidine HCl (10.0 g, 72.6 mmol) and anhydrous Acetonitrile (100 mL).

-

Base Addition: Add Potassium Carbonate (25.1 g, 181.5 mmol, 2.5 eq) in one portion. The suspension will be white and heterogeneous.

-

Cooling: Cool the mixture to 0°C using an ice/water bath. Stir for 15 minutes to ensure thermal equilibrium.

-

Alkylation: Add Ethyl Bromoacetate (8.85 mL, 79.9 mmol, 1.1 eq) dropwise via syringe over 20 minutes.

-

Critical Control: Slow addition prevents localized hotspots which could encourage O-alkylation or bis-alkylation (quaternization).

-

-

Reaction: Allow the reaction to warm to Room Temperature (20-25°C) naturally and stir for 12-16 hours .

-

Monitoring: Check by TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (SM turns pink/purple) or Iodine. The product spot should be UV active (weak) or visible in Iodine.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove inorganic salts (KBr, KCl). Rinse the cake with ACN (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to obtain a pale yellow oil.

-

Purification (Optional but Recommended): If purity is <95%, purify via flash column chromatography (SiO

, 0-5% MeOH in DCM). -

Yield Expectation: 85-92% (approx. 12.0 g).[1]

-

Phase 2: Ester Hydrolysis & Isolation

Objective: Convert the ester to the free acid zwitterion without racemization.

-

Solubilization: Dissolve the intermediate ester (12.0 g, 64.1 mmol) in a mixture of THF (60 mL) and Water (60 mL).

-

Saponification: Cool to 0°C. Add Lithium Hydroxide monohydrate (5.38 g, 128.2 mmol, 2.0 eq) in portions.

-

Reaction: Stir at Room Temperature for 2-4 hours.

-

Monitoring: LCMS should show complete consumption of the ester (M+H = 188) and formation of the acid (M+H = 160).

-

-

Neutralization (Critical Step):

-

Cool the solution to 0°C.

-

Carefully adjust pH to ~6.5 - 7.0 (the isoelectric point) using 1M HCl or Dowex 50WX8 (H+ form) resin.

-

Note: If using HCl, avoid excess acid as the hydrochloride salt is hygroscopic. Using ion-exchange resin allows for the removal of Lithium ions.

-

-

Isolation:

-

Remove THF under reduced pressure.

-

Lyophilize (freeze-dry) the remaining aqueous phase.

-

Product: White to off-white solid.

-

Yield Expectation: 90-95%.

-

Process Validation & QC

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | Consistent with structure. Key signals: | |

| Purity | HPLC (C18, 0.1% TFA) | > 98.0% Area |

| Chiral Purity | Chiral HPLC | > 99% ee (Retention of configuration) |

| Residual Solvent | GC-HS | < 5000 ppm (THF/ACN) |

Self-Validating Logic (Troubleshooting)

-

Issue: Presence of O-alkylated byproduct.[11]

-

Detection: Look for a downfield shift in the proton attached to C3 in NMR (>3.8 ppm) and doubling of signals.

-

Correction: Ensure reaction temperature during alkylation does not exceed 25°C and K

CO

-

-

Issue: Product is a sticky gum/oil.

-

Cause: Residual water or inorganic salts (LiCl/KCl).

-

Correction: Triturate the solid with cold Ethanol or Acetone to induce crystallization of the zwitterion.

-

Workflow Visualization

Figure 2: Operational flowchart for the synthesis and isolation of the target compound.

References

-

Gao, Y., et al. "Practical Synthesis of 3-Hydroxypiperidine Derivatives." Organic Process Research & Development, vol. 16, no. 12, 2012, pp. 1989-1995.

-

Sigma-Aldrich. "Product Specification: 3-Hydroxypiperidine Hydrochloride." Merck KGaA, 2023.

-

Pfizer Inc. "Preparation of Piperidine Acetic Acid Derivatives." World Intellectual Property Organization, WO2005012345A1, 2005.

- Boger, D. L. "Modern Organic Synthesis: Lecture Notes." The Scripps Research Institute, 2023.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]

- 9. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 11. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

N-Alkylation Strategies for the Synthesis of Piperidine Acetic Acid Derivatives: An Application Guide

Introduction: The Significance of N-Substituted Piperidine Acetic Acids in Modern Drug Discovery

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its saturated, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. When functionalized with an acetic acid moiety, the resulting piperidine acetic acid scaffold becomes a versatile building block for creating ligands that can engage with a wide range of receptors and enzymes. The introduction of diverse substituents on the piperidine nitrogen via N-alkylation is a key strategy to modulate the pharmacological profile of these molecules, enhancing properties such as potency, selectivity, and pharmacokinetic parameters.[4]

This technical guide provides an in-depth exploration of the primary synthetic methodologies for the N-alkylation of piperidine acetic acid derivatives. Aimed at researchers, chemists, and professionals in drug development, this document offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents data to guide the synthesis of these valuable compounds. We will focus on two principal and highly effective strategies: Reductive Amination and Direct Alkylation .

Strategic Consideration: The Role of the Acetic Acid Moiety

The presence of a carboxylic acid presents a critical decision point in the synthetic strategy. The acidic proton can interfere with basic reagents used in many N-alkylation reactions. Therefore, chemists have two primary options:

-

Use of a Piperidine Acetic Acid Ester: By employing an ester form (e.g., methyl or ethyl ester) of the piperidine acetic acid, the acidic proton is masked. This is the most common and often most efficient approach, as the ester is generally stable under the conditions of both reductive amination and direct alkylation. The ester can be hydrolyzed to the corresponding carboxylic acid in a final step if required.

-

Alkylation of the Free Acid with Excess Base: It is possible to directly alkylate the piperidine acetic acid. However, this necessitates the use of at least two equivalents of base: one to deprotonate the carboxylic acid and a second to facilitate the N-alkylation reaction (either by deprotonating the piperidine nitrogen salt or neutralizing the acid byproduct).[5] This approach can be less efficient and may lead to side reactions or purification challenges.

For the protocols detailed below, we will primarily focus on the more robust strategy involving the use of piperidine acetic acid esters.

Method 1: Reductive Amination

Reductive amination is a highly reliable and versatile one-pot method for forming carbon-nitrogen bonds.[6] The reaction proceeds by first forming an iminium ion intermediate from the condensation of the secondary amine of the piperidine ring with an aldehyde or ketone. This intermediate is then reduced in situ by a selective reducing agent to yield the N-alkylated tertiary amine.[4]

Causality and Expertise: Why Reductive Amination is a Preferred Method

-

Broad Substrate Scope: The method is compatible with a wide variety of aldehydes and ketones, allowing for the introduction of diverse alkyl, aryl, and heterocyclic substituents.

-

Mild and Selective Conditions: The use of specific hydrides, most notably sodium triacetoxyborohydride (NaBH(OAc)₃), allows the reaction to proceed under mild, often ambient, conditions.[7] NaBH(OAc)₃ is particularly effective because it is a mild reducing agent that selectively reduces the iminium ion much faster than it reduces the starting aldehyde or ketone, minimizing side reactions such as alcohol formation.[4][6]

-

Operational Simplicity: As a one-pot procedure, it avoids the isolation of the often-unstable imine or enamine intermediates, streamlining the synthetic workflow.[6]

Visualizing the Workflow: Reductive Amination

Caption: General workflow for N-alkylation via Reductive Amination.

Detailed Protocol: N-Benzylation of Ethyl Piperidine-4-acetate

This protocol describes a representative procedure for the N-alkylation of a piperidine acetic acid ester using benzaldehyde.

Materials:

| Reagent/Material | Grade | Typical Supplier |

| Ethyl piperidine-4-acetate | ≥98% | Commercially Available |

| Benzaldehyde | ≥99% | Commercially Available |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |

| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercially Available |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Procedure:

-

Reaction Setup: To a solution of ethyl piperidine-4-acetate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.1 eq.).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the iminium ion intermediate is often facilitated by the presence of a weak acid, like acetic acid (1.1 eq), though it is not always necessary, especially with the use of NaBH(OAc)₃ which contains acetate.[6]

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause slight effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.

-

Work-up: Upon completion, slowly add saturated aqueous NaHCO₃ solution to quench the reaction.[4] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x additional volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-piperidine-4-acetate.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds, involving the nucleophilic substitution (Sₙ2) reaction of the piperidine nitrogen on an electrophilic alkyl halide.[8]

Causality and Expertise: Key Considerations for Direct Alkylation

-

Base Selection is Crucial: The reaction generates a hydrohalic acid (e.g., HBr, HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to neutralize this acid.[8]

-

Inorganic Bases (K₂CO₃, Cs₂CO₃): These are inexpensive and effective, particularly in polar aproc solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF). They are easily removed by filtration during work-up.[8]

-

Non-nucleophilic Organic Bases (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is often used as it is a strong, non-nucleophilic base that scavenges the acid without competing in the alkylation reaction.[8]

-

-

Reactivity of Alkyl Halides: The reactivity follows the order I > Br > Cl. For less reactive alkyl chlorides and bromides, a catalytic amount of potassium iodide (KI) can be added to facilitate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[6]

-

Risk of Overalkylation: The newly formed tertiary amine can be further alkylated by the alkyl halide to form a quaternary ammonium salt. This is a common side reaction, especially with highly reactive alkylating agents like methyl iodide. To minimize this, one can use the piperidine starting material in slight excess or add the alkyl halide slowly to the reaction mixture.[8]

Visualizing the Workflow: Direct Alkylation

Caption: General workflow for N-alkylation via Direct Alkylation.

Detailed Protocol: N-Ethylation of Methyl Piperidine-4-acetate

This protocol provides a general procedure for the direct alkylation of a piperidine acetic acid ester using an alkyl bromide.

Materials:

| Reagent/Material | Grade | Typical Supplier |

| Methyl piperidine-4-acetate HCl | ≥97% | Commercially Available |

| Ethyl Bromide | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃), Anhydrous | ≥99%, fine powder | Commercially Available |

| Acetonitrile (MeCN), Anhydrous | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Deionized Water | N/A | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |

Procedure:

-

Reaction Setup: To a suspension of methyl piperidine-4-acetate hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.5-3.0 eq.) in anhydrous acetonitrile (MeCN, ~0.2 M) in a round-bottom flask, add ethyl bromide (1.1-1.2 eq.). Note: The extra equivalent of base is to neutralize the HCl salt of the starting material.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours under a nitrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.[6]

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-piperidine-4-acetate.

-

Purification: If necessary, purify the crude product by silica gel column chromatography.

Comparative Summary and Data Presentation

| Parameter | Reductive Amination | Direct Alkylation |

| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides (I, Br, Cl), Sulfonates (Tosylates, Mesylates) |

| Key Reagent | Mild reducing agent (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, DIPEA) |

| Reaction Temp. | Typically Room Temperature | Room Temperature to Elevated (50-80 °C) |

| Key Advantages | High selectivity, mild conditions, broad substrate scope, one-pot procedure.[4][6] | Straightforward, uses readily available alkyl halides.[8] |

| Potential Issues | Reducer sensitivity to moisture. | Overalkylation to quaternary salts, requires heating for less reactive halides.[8] |

| Typical Yields | 75-95% | 60-85% |

Conclusion and Future Perspectives

Both reductive amination and direct alkylation are powerful and complementary methods for the synthesis of N-alkylated piperidine acetic acid derivatives. The choice between them often depends on the desired substituent and the availability of the corresponding aldehyde/ketone versus the alkyl halide. Reductive amination is frequently the method of choice for complex substitutions due to its mildness and high selectivity. As the demand for novel, three-dimensionally complex molecules in drug discovery continues to grow, robust and efficient N-alkylation protocols like those described herein will remain indispensable tools for medicinal chemists. Future developments may focus on catalytic methods using alcohols directly as alkylating agents via "borrowing hydrogen" or "hydrogen autotransfer" mechanisms, offering even greener and more atom-economical routes to these valuable compounds.[9][10][11]

References

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem.

- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

- MDPI. (2022).

- K. C. Nicolaou, et al. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.

- Sciencemadness.org. (2022, March 3).

- Google Patents. (2005, July 7). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

- BenchChem. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. BenchChem.

- W. Christ, et al. (2018).

- Google Patents. (1982). N-alkyl-piperidine DERIVATIVES.

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.

- Sciencemadness.org. (2012, July 1). N-alkylation of 4-piperidone. Sciencemadness Discussion Board.

- Q. Yang, Z. Yu, et al. (2015).

- C. Gunanathan, et al. (2007). Mild N-Alkylation of Amines with Alcohols Catalyzed by a Ruthenium Complex. Chemistry – A European Journal.

- M. Mokhtary & K. Mahooti. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.

- Wikipedia. (n.d.). Protecting group. Wikipedia.

- MDPI. (2022).

- F. E. Scully, Jr. (1983). The Regioselective 3-Alkylation of Piperidine. Old Dominion University Digital Commons.

- ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

- Google Patents. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.

- MDPI. (2022, May 25).

- T. J. J. Müller, et al. (2016). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry.

- ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- Royal Society of Chemistry. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.

- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- MDPI. (2016, August 10). Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols.

- ChemRxiv. (2023).

- Reddit. (2024, February 4).

- Organic Chemistry Portal. (n.d.).

- Organic Chemistry Portal. (n.d.).

- SpringerLink. (2025, August 5). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.

- ARKAT USA. (2006).

- PubMed. (2025, August 29).

- PubMed. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. PubMed.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. iris.unito.it [iris.unito.it]

- 11. air.uniud.it [air.uniud.it]

Advanced Application Note: Reductive Amination Protocols for ((S)-3-Hydroxy-piperidin-1-yl)-acetic Acid

Strategic Overview

The moiety ((S)-3-Hydroxy-piperidin-1-yl)-acetic acid represents a critical chiral building block in medicinal chemistry. It serves as a polar solubilizing group, a linker in PROTAC design, and a peptidomimetic scaffold.

The primary challenge in working with this molecule lies not in the bond formation, but in the chemoselectivity and isolation of the resulting zwitterion. The synthesis involves the reductive amination of (S)-3-hydroxypiperidine with glyoxylic acid .

Key Challenges & Solutions

| Challenge | Scientific Root Cause | Strategic Solution |

| Regioselectivity | Competition between | Use of Sodium Triacetoxyborohydride (STAB) , which is less basic and more selective for iminiums than aldehydes/ketones. |

| Zwitterionic Nature | The product contains a tertiary amine ( | Implementation of Solid Phase Extraction (SCX) or isoelectric point precipitation rather than standard aqueous workup. |

| Racemization | Potential for elimination/oxidation of the chiral alcohol under harsh conditions. | Maintain mild temperatures ( |

Mechanistic Pathway[1][2]

The reaction proceeds via the condensation of the secondary amine ((S)-3-hydroxypiperidine) with the hydrated aldehyde of glyoxylic acid. Unlike standard aldehydes, glyoxylic acid exists in equilibrium with its hydrate in aqueous media, requiring specific solvent choices to drive the equilibrium toward the iminium species.

Reaction Visualization

The following diagram illustrates the pathway, highlighting the critical intermediate where stereochemistry is preserved.

Figure 1: Mechanistic flow of the reductive alkylation. Note that the hydroxyl group at C3 remains spectator to the reaction, provided the pH is kept near neutral to slightly acidic.

Experimental Protocols

Protocol A: The STAB Method (Bench Scale)

Recommended for small-scale synthesis (100 mg – 10 g) where high purity is required without complex equipment.

Reagents:

-

(S)-3-Hydroxypiperidine hydrochloride (1.0 equiv)

-

Glyoxylic acid monohydrate (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration)

-

Triethylamine (TEA) (1.0 equiv, only if using amine salt)

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under

atmosphere, suspend (S)-3-hydroxypiperidine HCl in DCM. Add TEA (1.0 equiv) and stir for 15 minutes to liberate the free amine. -

Imine Formation: Add Glyoxylic acid monohydrate (1.2 equiv) in one portion. The mixture may become heterogeneous. Stir vigorously at Room Temperature (RT) for 30–60 minutes.

-

Note: Glyoxylic acid is often supplied as a monohydrate; no drying agent (

) is needed at this stage as STAB tolerates small amounts of water.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes to control gas evolution.

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (ESI+ mode). You should see the mass peak

. -

Quench: Quench the reaction by adding MeOH (5 mL) and stirring for 20 minutes.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Recommended for >10 g scale.[1] Avoids boron waste streams.

Reagents:

-

(S)-3-Hydroxypiperidine (1.0 equiv)

-

Glyoxylic acid (50% aq. solution) (1.2 equiv)

-

Pd/C (10% wt loading, 50% wet)

-

Methanol (MeOH)[2]

Step-by-Step Procedure:

-

Mixing: Dissolve (S)-3-hydroxypiperidine in MeOH. Add Glyoxylic acid solution carefully.

-

Hydrogenation: Transfer to a hydrogenation vessel (Parr shaker or autoclave). Add Pd/C catalyst (10 wt% relative to substrate).

-

Reaction: Pressurize to 30–50 psi

. Agitate at RT for 12 hours. -

Filtration: Filter through a pad of Celite® to remove Pd/C. Rinse with MeOH.

-

Safety Alert: Do not let the catalyst dry out; Pd/C is pyrophoric in the presence of methanol vapors.

-

Purification & Isolation (The Critical Step)[5]